Furan, 2,2'-methylenebis- Furan, 2,2'-methylenebis- Di-2-furanylmethane, also known as 2, 2'-methylene difuran or 2, 2'-difurylmethane, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-2-furanylmethane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, di-2-furanylmethane is primarily located in the membrane (predicted from logP). Outside of the human body, di-2-furanylmethane can be found in coffee and coffee products. This makes di-2-furanylmethane a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1197-40-6
VCID: VC20945582
InChI: InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
SMILES: C1=COC(=C1)CC2=CC=CO2
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol

Furan, 2,2'-methylenebis-

CAS No.: 1197-40-6

Cat. No.: VC20945582

Molecular Formula: C9H8O2

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Furan, 2,2'-methylenebis- - 1197-40-6

Specification

Description Di-2-furanylmethane, also known as 2, 2'-methylene difuran or 2, 2'-difurylmethane, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-2-furanylmethane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, di-2-furanylmethane is primarily located in the membrane (predicted from logP). Outside of the human body, di-2-furanylmethane can be found in coffee and coffee products. This makes di-2-furanylmethane a potential biomarker for the consumption of this food product.
CAS No. 1197-40-6
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
IUPAC Name 2-(furan-2-ylmethyl)furan
Standard InChI InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
Standard InChI Key YHGNXEIQSHICNK-UHFFFAOYSA-N
SMILES C1=COC(=C1)CC2=CC=CO2
Canonical SMILES C1=COC(=C1)CC2=CC=CO2
Melting Point -26°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator